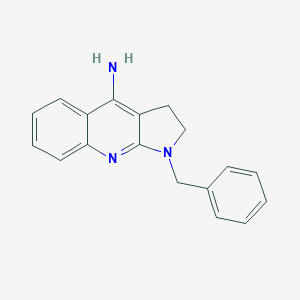
Anticancer agent 129
Vue d'ensemble
Description
L’agent anticancéreux 129 est un dérivé de la quinoléine qui a montré une activité anticancéreuse prometteuse. Ce composé fait partie d’une classe plus large d’agents anticancéreux à base de quinoléine, connus pour leur capacité à inhiber diverses lignées de cellules cancéreuses . La structure unique de l’agent anticancéreux 129 lui permet d’interagir avec des cibles moléculaires spécifiques, ce qui en fait un candidat précieux pour le traitement du cancer.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l’agent anticancéreux 129 implique la formation d’un squelette de quinoléine. Une méthode courante comprend la condensation de dérivés de l’aniline avec des β-cétoesters, suivie d’une cyclisation et d’une fonctionnalisation ultérieure pour introduire les substituants souhaités . Les conditions de réaction impliquent généralement l’utilisation de catalyseurs acides ou basiques, avec des températures allant de la température ambiante aux conditions de reflux.
Méthodes de production industrielle : La production industrielle de l’agent anticancéreux 129 peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, et utilise souvent des réacteurs à flux continu et des systèmes automatisés pour garantir une production constante. Des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le produit final avec une grande pureté .
Analyse Des Réactions Chimiques
Types de réactions : L’agent anticancéreux 129 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des N-oxydes de quinoléine, qui peuvent présenter des activités biologiques différentes.
Réduction : Les réactions de réduction peuvent modifier le cycle de la quinoléine, modifiant potentiellement ses propriétés anticancéreuses.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et les peracides.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la quinoléine substituée, chacun présentant une activité anticancéreuse potentielle. Ces modifications peuvent conduire à des composés avec une efficacité améliorée ou une toxicité réduite .
4. Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse d’autres composés biologiquement actifs.
Biologie : Étudié pour sa capacité à inhiber la prolifération des cellules cancéreuses et à induire l’apoptose.
Médecine : Agent thérapeutique potentiel pour le traitement de divers types de cancer, notamment les cancers du sein, du poumon et du côlon.
Industrie : Peut être utilisé dans le développement de nouveaux médicaments anticancéreux et de nouvelles formulations.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing other biologically active compounds.
Biology: Investigated for its ability to inhibit cancer cell proliferation and induce apoptosis.
Medicine: Potential therapeutic agent for treating various types of cancer, including breast, lung, and colon cancers.
Industry: May be used in the development of new anticancer drugs and formulations.
Mécanisme D'action
Le mécanisme d’action de l’agent anticancéreux 129 implique son interaction avec des cibles moléculaires spécifiques au sein des cellules cancéreuses. Il est connu pour inhiber les enzymes clés et les voies de signalisation qui sont essentielles à la survie et à la prolifération des cellules cancéreuses. Par exemple, il peut inhiber les topoisomérases, les kinases ou d’autres protéines impliquées dans la régulation du cycle cellulaire . Cela conduit à l’arrêt du cycle cellulaire, à l’apoptose et, en fin de compte, à la réduction de la croissance tumorale.
Composés similaires :
Dérivés de la quinoléine : D’autres agents anticancéreux à base de quinoléine comprennent des composés tels que la camptothécine et la quinacrine, qui présentent également une activité anticancéreuse significative.
Hétérocycles azotés : Des composés tels que les dérivés de la pyrimidine, du carbazole et de l’indole sont également connus pour leurs propriétés anticancéreuses.
Unicité : L’agent anticancéreux 129 se distingue par ses interactions moléculaires spécifiques et sa capacité à être modifié par diverses réactions chimiques. Sa structure unique permet une inhibition ciblée de la croissance des cellules cancéreuses, ce qui en fait un ajout précieux à l’arsenal des agents anticancéreux .
Comparaison Avec Des Composés Similaires
Quinoline Derivatives: Other quinoline-based anticancer agents include compounds like camptothecin and quinacrine, which also exhibit significant anticancer activity.
Nitrogen Heterocycles: Compounds such as pyrimidine, carbazole, and indole derivatives are also known for their anticancer properties.
Uniqueness: Anticancer agent 129 stands out due to its specific molecular interactions and the ability to be modified through various chemical reactions. Its unique structure allows for targeted inhibition of cancer cell growth, making it a valuable addition to the arsenal of anticancer agents .
Propriétés
Formule moléculaire |
C18H17N3 |
|---|---|
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine |
InChI |
InChI=1S/C18H17N3/c19-17-14-8-4-5-9-16(14)20-18-15(17)10-11-21(18)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H2,19,20) |
Clé InChI |
ZCZQCKJQIGWLFR-UHFFFAOYSA-N |
SMILES |
C1CN(C2=NC3=CC=CC=C3C(=C21)N)CC4=CC=CC=C4 |
SMILES canonique |
C1CN(C2=NC3=CC=CC=C3C(=C21)N)CC4=CC=CC=C4 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214693.png)
![3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-3-hydroxy-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214697.png)
![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214698.png)
![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214705.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214706.png)


![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214713.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214714.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214717.png)
![3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214718.png)

![1-benzyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214724.png)
![1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214726.png)
